molecular formula C9H9Cl2NO B2628819 (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride CAS No. 2031259-15-9

(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride

Cat. No. B2628819
CAS RN: 2031259-15-9
M. Wt: 218.08
InChI Key: OXTNCIZPZKPKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is a chemical compound with the formula C9H9Cl2NO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is characterized by a benzofuran ring attached to a methanamine group . The molecular weight of the compound is 218.08 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, focusing on six unique applications:

Anticancer Research

(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Benzofuran derivatives, in general, have been studied for their cytotoxic effects on cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s unique structure allows it to interfere with cell proliferation and induce apoptosis in cancerous cells.

Antibacterial Applications

This compound has been explored for its antibacterial properties. Benzofuran derivatives are known for their ability to combat bacterial infections by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . Research has indicated that (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride can be effective against a range of bacterial strains, making it a candidate for developing new antibacterial agents.

Antiviral Research

Benzofuran compounds, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, have been investigated for their antiviral activities. These compounds can inhibit viral replication and prevent the spread of viruses within the host . Studies have shown that benzofuran derivatives can be particularly effective against viruses such as hepatitis C, making them promising candidates for antiviral drug development.

Neuroprotective Effects

Research has suggested that (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride may have neuroprotective properties. Benzofuran derivatives have been studied for their ability to protect neurons from oxidative stress and neuroinflammation . This makes them potential therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Anti-inflammatory Applications

The anti-inflammatory properties of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride have been a subject of interest. Benzofuran derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes them useful in treating inflammatory conditions and diseases characterized by chronic inflammation.

Antioxidant Research

Benzofuran derivatives, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage . This antioxidant activity is beneficial in preventing oxidative stress-related diseases and promoting overall cellular health.

Future Directions

The future directions for research on “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making these substances potential natural drug lead compounds .

properties

IUPAC Name

(2-chloro-1-benzofuran-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNCIZPZKPKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride

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